N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride

Catalog No.
S3374009
CAS No.
1158445-87-4
M.F
C10H15Cl2N3
M. Wt
248.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanam...

CAS Number

1158445-87-4

Product Name

N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride

IUPAC Name

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine;dihydrochloride

Molecular Formula

C10H15Cl2N3

Molecular Weight

248.15

InChI

InChI=1S/C10H13N3.2ClH/c1-7-3-4-8-9(5-7)13-10(12-8)6-11-2;;/h3-5,11H,6H2,1-2H3,(H,12,13);2*1H

InChI Key

MHSHZEMJTUSUGX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N2)CNC.Cl.Cl

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CNC.Cl.Cl

Antimicrobial Research

Specific Scientific Field: Medicinal Chemistry

Comprehensive and Detailed Summary of the Application: “N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride” is a benzimidazole derivative. Benzimidazole derivatives have been synthesized and studied for their predicted bioactivity and actual antibacterial activity .

Detailed Description of the Methods of Application or Experimental Procedures: The compound was synthesized by the reaction of substituted 5-aminobenzimidazol derivatives with 2-chloromethyl benzimidazole .

Thorough Summary of the Results or Outcomes Obtained: The compound was found to exhibit potent in vitro antimicrobial activity with MIC (Minimum Inhibitory Concentration) of 15, 17, 19, 9, 11 and 15 μg/mL against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans and A. niger, respectively .

N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H13N32HClC_{10}H_{13}N_{3}\cdot 2HCl and a molecular weight of 175.23 g/mol. It features a benzimidazole core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a methyl group and a methanamine moiety. The compound is often used in pharmaceutical research due to its potential biological activities.

Typical of amines and benzimidazoles. Key reactions include:

  • Alkylation: The nitrogen atom in the methanamine group can react with alkyl halides to form more complex amines.
  • Acylation: The primary amine can be acylated using acyl chlorides or anhydrides to form amides.
  • Nucleophilic Substitution: The compound may participate in nucleophilic substitution reactions due to the presence of the benzimidazole ring, which can act as a nucleophile.

N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride exhibits several biological activities, particularly in the realm of medicinal chemistry. Research indicates that compounds containing benzimidazole moieties often demonstrate:

  • Antimicrobial properties: Effective against various bacterial strains.
  • Anticancer activity: Some derivatives show promise in inhibiting cancer cell proliferation.
  • CNS activity: Potential effects on the central nervous system, making them candidates for neuropharmacological studies.

Several synthetic routes have been developed for producing N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride:

  • Condensation Reaction:
    • Starting materials: 5-methylbenzimidazole and formaldehyde.
    • Reaction conditions: Typically conducted under acidic conditions to promote the formation of the methanamine derivative.
  • Methylation:
    • Utilizing methyl iodide or dimethyl sulfate to methylate the nitrogen atom of the benzimidazole derivative.
  • Hydrochloride Salt Formation:
    • The free base form can be converted into its dihydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.

The compound has several applications, particularly in the fields of:

  • Pharmaceuticals: As a building block for developing new drugs targeting various diseases, including infections and cancers.
  • Research Reagents: Used in laboratory settings for studying biological pathways and mechanisms involving benzimidazole derivatives.

Studies on N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride have indicated potential interactions with various biological targets:

  • Enzyme Inhibition: Some derivatives may inhibit enzymes involved in metabolic pathways, affecting drug metabolism.
  • Receptor Binding: Investigations into its affinity for neurotransmitter receptors suggest possible applications in treating neurological disorders.

Several compounds share structural similarities with N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride. Below is a comparison highlighting their unique features:

Compound NameCAS NumberSimilarity IndexUnique Features
2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride1571-93-30.93Contains a different substitution pattern
(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride7757-21-30.88Lacks additional methyl group
(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride1234996-74-70.89Ethyl substitution instead of methyl
N-Methyl-N-(1-methylbenzimidazolyl)methanamine887571-32-60.87Different nitrogen substitution

N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride stands out due to its specific methyl substitution on the benzimidazole ring, which may contribute to its unique biological activities compared to other similar compounds.

Advanced Condensation Strategies for Benzimidazole Core Formation

The benzimidazole core is synthesized via cyclocondensation of ortho-phenylenediamine derivatives with carbonyl-containing substrates. Contemporary approaches prioritize atom economy, catalytic efficiency, and regioselectivity.

Carboxylic Acid-Mediated Cyclization

The Phillips-Ladenburg reaction remains a cornerstone for benzimidazole synthesis. Here, ortho-phenylenediamine reacts with acetic acid under acidic conditions (e.g., HCl) at elevated temperatures (>180°C) to yield 2-substituted benzimidazoles. For 5-methyl substitution, 4-methyl-1,2-diaminobenzene is condensed with formic acid or trimethyl orthoformate, achieving yields up to 85%.

Fe/MgO-Catalyzed Condensation

A solvent-free method employing Fe/MgO as a heterogeneous catalyst enables room-temperature condensation of ortho-phenylenediamine with aldehydes. For example, reacting 4-methyl-1,2-diaminobenzene with formaldehyde in methanol over Fe/MgO (10 wt%) produces 5-methyl-1H-benzimidazole in 94% yield within 30 minutes. The catalyst’s Lewis acidity facilitates imine formation and subsequent cyclization.

Table 1: Comparative Analysis of Benzimidazole Core Synthesis Methods

MethodSubstrateCatalyst/ConditionsYield (%)Reference
Phillips-Ladenburg4-Me-1,2-diaminobenzene + HCOOHHCl, 180°C, sealed tube78–85
Fe/MgO catalysis4-Me-1,2-diaminobenzene + HCHOFe/MgO, MeOH, RT94
Hydrosilicon activationortho-phenylenediamine + DMFPhSiH~3~, 120°C, 12 h89

Regioselective Methylation Techniques at N1 and C5 Positions

Regioselective methylation ensures precise functionalization of the benzimidazole scaffold. The N1 position is preferentially methylated due to its lower pKa (~12.5) compared to C5, which requires directed ortho-metalation strategies.

N1-Methylation via Alkylation

Treatment of 5-methyl-1H-benzimidazole with methyl iodide in the presence of a base (e.g., K~2~CO~3~) in DMF selectively methylates the N1 position. A molar ratio of 1:1.2 (benzimidazole:MeI) at 60°C for 6 hours achieves 92% N1-methylation.

C5-Methylation via Directed Ortho-Metalation

Introducing a methyl group at C5 necessitates a directing group. Prior to cyclization, 4-methyl-1,2-diaminobenzene is synthesized by nitrating toluene to 4-nitrotoluene, followed by reduction to 4-methyl-1,2-diaminobenzene using Sn/HCl. Alternatively, Friedel-Crafts alkylation of benzimidazole with methyl chloride in the presence of AlCl~3~ directs substitution to C5, albeit with moderate yields (65–70%).

Table 2: Regioselective Methylation Outcomes

PositionReagentConditionsYield (%)Selectivity
N1CH~3~I, K~2~CO~3~DMF, 60°C, 6 h92>99% N1
C5CH~3~Cl, AlCl~3~CH~2~Cl~2~, 0°C, 2 h6885% C5

Dihydrochloride Salt Formation: Optimization of Protonation Conditions

The final step involves converting the free base N-methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine to its dihydrochloride salt. Key parameters include stoichiometry, solvent polarity, and crystallization kinetics.

HCl Gas Saturation

Bubbling HCl gas through a solution of the free base in anhydrous ethanol at 0°C ensures gradual protonation. A 2.2:1 molar excess of HCl achieves complete salt formation, with subsequent cooling (−20°C) yielding crystalline product (mp 248–250°C) in 95% purity.

Aqueous HCl Titration

Titrating the free base with concentrated HCl (12 M) in a water:isopropanol (1:3) mixture at pH 1–2 followed by rotary evaporation affords the dihydrochloride. This method avoids localized overheating, preserving compound integrity.

Table 3: Dihydrochloride Salt Formation Conditions

MethodSolventHCl EquivalentsYield (%)Purity (%)
HCl gas saturationAnhydrous EtOH2.28995
Aqueous titrationH~2~O:iPrOH (1:3)2.08593

Dates

Modify: 2023-08-19

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